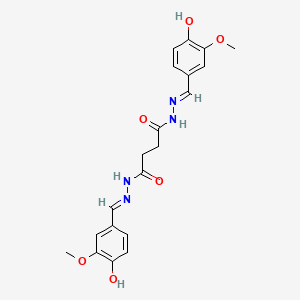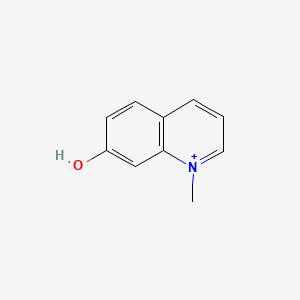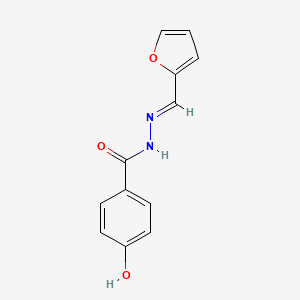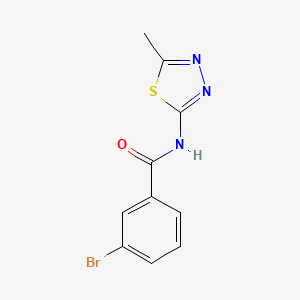
N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two 4-hydroxy-3-methoxybenzylidene groups attached to a succinohydrazide backbone. Its molecular formula is C20H22N4O6, and it has a molecular weight of 414.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and succinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide: Similar structure but lacks the hydroxy groups.
N’1,N’4-bis(3,4-dimethoxybenzylidene)succinohydrazide: Contains additional methoxy groups.
N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: Different positioning of the methoxy groups.
Uniqueness
N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22N4O6 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C20H22N4O6/c1-29-17-9-13(3-5-15(17)25)11-21-23-19(27)7-8-20(28)24-22-12-14-4-6-16(26)18(10-14)30-2/h3-6,9-12,25-26H,7-8H2,1-2H3,(H,23,27)(H,24,28)/b21-11+,22-12+ |
Clave InChI |
VXTMJNISTUIRIM-XHQRYOPUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B11706636.png)
![(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11706642.png)



![3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706655.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide](/img/structure/B11706676.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11706677.png)
![2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol](/img/structure/B11706683.png)



![6-methyl-3-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11706717.png)
